4-(methylsulfanyl)quinoline
Overview
Description
4-(methylsulfanyl)quinoline is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Derivative Synthesis
- 4-(methylsulfanyl)quinoline demonstrates significant reactivity, particularly in the synthesis of various quinoline derivatives. For instance, its reactivity with different diazanucleophiles under varying conditions has been studied, leading to the production of pyrazolo-, oxazolo-, and triazepinoquinoline derivatives, among others. This reactivity is influenced by the solvent and temperature, indicating its versatile nature in chemical synthesis (Abass et al., 2015).
Synthesis of Functionalized Quinoline Derivatives
- The compound is also instrumental in the synthesis of 4-functionalized quinoline derivatives. For example, using ethynyl ketene-S,S-acetals, it's possible to react this compound with various arylamines and aldehydes to yield quinoline derivatives through a one-pot procedure. This process highlights the compound's utility in creating structurally diverse quinoline derivatives (Zhao et al., 2007).
Exploration in Nonlinear Optical Research
- The derivative 3-(4-(methylthio)phenyl)-quinoline, related to this compound, has been synthesized and studied for its potential in nonlinear optical (NLO) research. These studies involve comprehensive density functional theory (DFT) calculations and experimental approaches to assess their electronic and NLO properties, indicating the compound's relevance in technology-related applications (Khalid et al., 2019).
Role in Coordination Chemistry and Polymer Formation
- Quinoline-based monothioether ligands, including derivatives of this compound, have been used to design discrete polynuclear metal complexes. These complexes display unique structures and have applications in coordination chemistry, showcasing the compound's utility in creating complex molecular architectures (Song et al., 2003).
Fluorescent Properties in Chemistry
- The compound's derivatives have been explored for their fluorescent properties. For example, novel syntheses involving 4H-quinolizine derivatives using sulfonyl ketene dithioacetals have highlighted the potential for these compounds in fluorescence-based applications, indicating a broad scope in chemical and biological studies (Hagimori et al., 2009).
Anticancer Activity and Drug Discovery
- Quinoline compounds, including those derived from this compound, have been investigated for their anticancer activities. These studies encompass the exploration of their modes of action, structure-activity relationships, and their efficacy against various cancer targets, demonstrating their potential in cancer drug discovery (Solomon & Lee, 2011).
Properties
IUPAC Name |
4-methylsulfanylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGLVMHTJEWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312019 | |
Record name | 4-methylsulfanylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46000-25-3 | |
Record name | 4-(Methylthio)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46000-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 248944 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046000253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC248944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylsulfanylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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